2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O3 and its molecular weight is 471.492. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is known for its DNA intercalation activities .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning and lead to changes in its structure .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. Specifically, it can interfere with DNA replication and transcription, leading to the inhibition of protein synthesis and cell division . This makes the compound potentially useful as an anticancer agent .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, clearance, and potential for toxicity .
Result of Action
The compound’s intercalation into DNA can lead to cellular effects such as the inhibition of cell division and the induction of cell death . This is why it has been evaluated for its anti-proliferative effects against various cancer cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
Related triazoloquinoxaline derivatives have been found to interact with DNA, suggesting that this compound may also interact with nucleic acids .
Cellular Effects
Related compounds have shown anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
Molecular Mechanism
Related compounds have been found to intercalate DNA, which may disrupt the normal functioning of the DNA and lead to cell death .
Biological Activity
The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with a quinoxaline moiety. Its chemical formula is C19H20FN5O2, and it can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit a range of biological activities including:
- Anticancer Properties : Several studies have demonstrated that derivatives of this scaffold possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown EC50 values in the low micromolar range against melanoma and breast cancer cell lines .
- Antimicrobial Activity : The triazole and quinoxaline moieties are known for their antimicrobial properties. Compounds derived from these structures have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
- Antiviral Effects : Some derivatives have been tested for antiviral activity against viruses like HSV-1 and VSV, exhibiting effective inhibition .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanism often involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. For instance, studies have reported that related compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells .
- Receptor Modulation : Some derivatives have been identified as antagonists for various receptors, including adenosine receptors, which play roles in cancer progression and metastasis .
Table 1: Summary of Biological Activities
Activity Type | Reference | Observed Effect |
---|---|---|
Anticancer | , | Cytotoxicity against A375 melanoma (EC50 365 nM) |
Antimicrobial | , | Inhibition of Staphylococcus aureus |
Antiviral | Effective against HSV-1 and VSV |
Case Study: Anticancer Activity
In a study conducted by Ezzat et al., derivatives of the triazoloquinoxaline scaffold were synthesized and evaluated for their anticancer properties. Compound EAPB02303 was highlighted for its potent activity against triple-negative breast cancer cells (MDA-MB-231), with an EC50 value significantly lower than other tested compounds . This demonstrates the potential of triazoloquinoxaline derivatives in targeted cancer therapies.
Case Study: Antimicrobial Efficacy
Research on antimicrobial properties revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-15-10-16(2)12-19(11-15)35-25-24-30-31(14-23(33)28-18-9-8-17(3)20(27)13-18)26(34)32(24)22-7-5-4-6-21(22)29-25/h4-13H,14H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTGILAWGKKTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.